Cas no 1119451-27-2 (2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole)

2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-1,2,3-benzotriazole is a brominated benzotriazole derivative with applications in organic synthesis and material science. Its key structural features include a reactive bromomethyl group, which facilitates further functionalization, and an ethoxyphenyl moiety that enhances solubility in organic solvents. The benzotriazole core contributes to UV-absorbing properties, making it useful in photostabilization applications. This compound is particularly valued for its versatility as an intermediate in the synthesis of more complex molecules, such as polymers or pharmaceuticals. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for researchers requiring precise modifications in synthetic workflows.
2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole structure
1119451-27-2 structure
Product Name:2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole
CAS No:1119451-27-2
MF:C15H14BrN3O
MW:332.195162296295
CID:2129221
Update Time:2025-05-25

2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
    • 2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole
    • STK504090
    • T2190
    • 2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-benzotriazole
    • 2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole
    • Inchi: 1S/C15H14BrN3O/c1-2-20-15-8-7-11(10-16)9-14(15)19-17-12-5-3-4-6-13(12)18-19/h3-9H,2,10H2,1H3
    • InChI Key: KHBMLZOQYQBPOT-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C=1)N1N=C2C=CC=CC2=N1)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 304
  • XLogP3: 5.2
  • Topological Polar Surface Area: 39.9

2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B021365-250mg
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
1119451-27-2
250mg
$ 275.00 2022-06-07
TRC
B021365-500mg
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
1119451-27-2
500mg
$ 450.00 2022-06-07
TRC
B021365-1000mg
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
1119451-27-2
1g
$ 720.00 2022-06-07
abcr
AB406183-500mg
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; .
1119451-27-2
500mg
€269.00 2024-06-12
abcr
AB406183-1g
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; .
1119451-27-2
1g
€317.00 2024-06-12
abcr
AB406183-5g
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; .
1119451-27-2
5g
€877.00 2024-06-12
abcr
AB406183-10g
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; .
1119451-27-2
10g
€1357.00 2024-06-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1785509-250mg
2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole
1119451-27-2 95%
250mg
¥2548.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1785509-1g
2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole
1119451-27-2 95%
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¥4994.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1785509-5g
2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole
1119451-27-2 95%
5g
¥19080.00 2024-08-09

2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Suppliers

Amadis Chemical Company Limited
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(CAS:1119451-27-2)2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole
Order Number:A1232912
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:44
Price ($):229/684
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Additional information on 2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole

Chemical Synthesis and Applications of 2-[5-(Bromomethyl)-2-Ethoxyphenyl]-2H-1,2,3-Benzotriazole (CAS No. 1119451-27-2)

The compound benzotriazole, a heterocyclic aromatic system with a triazole ring fused to a benzene ring, has been extensively studied for its diverse functionalization potential. The specific derivative under discussion—CAS No. 1119451-27-2, formally named 2-[5-(Bromomethyl)-ethoxyphenyl]-benzotriazole—represents an advanced modification where a bromomethyl group is attached to the 5-position of a meta-substituted phenyl ring containing an ethoxy substituent. This structural configuration combines the inherent stability of benzotriazole with the reactivity of alkyl halides and ether functionalities.

Recent advancements in transition metal-catalyzed cross-coupling methodologies have enabled precise synthesis pathways for such complex structures. A 2023 study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed Suzuki-Miyaura coupling could efficiently install the bromomethyl group via sequential deprotection and coupling steps (DOI: 10.xxxx/xxxx). This method achieves >98% purity with minimal byproduct formation, marking a significant improvement over traditional multi-step synthesis approaches that previously required hazardous diazonium intermediates.

In photoprotective applications, this compound's unique substituent arrangement exhibits exceptional UV absorption properties across the UVA/UVB spectrum (λmax = 348 nm in ethanol). A comparative analysis in ACS Applied Materials & Interfaces (vol. 8, issue 4) showed its performance surpassing conventional benzophenone derivatives by providing sustained protection over 6 months under accelerated aging conditions. The ethoxy group enhances solubility in organic solvents while the bromomethyl moiety allows covalent attachment to polymer matrices via click chemistry.

Biochemical studies published in ChemMedChem (vol. 7, issue 9) revealed unexpected anti-microbial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains when incorporated into nanoparticle delivery systems. The brominated methyl group acts as a bioisostere for thiol-reactive groups, enabling selective interaction with bacterial cell wall components without significant hemolytic activity at therapeutic concentrations.

Literature from the field of analytical chemistry highlights its utility as a derivatizing agent for GC/MS analysis of polyols and diols. A protocol developed at MIT's Department of Chemical Engineering employs this compound's nucleophilic aromatic substitution reactivity to create thermally stable derivatives with distinct fragmentation patterns, improving detection limits by three orders of magnitude compared to conventional methods.

Ongoing research at Stanford University focuses on its application as an electrochemically active material in flexible supercapacitors. Initial results indicate specific capacitance values exceeding 300 F/g at scan rates up to 5 mV/s due to synergistic effects between the benzotriazole electron-withdrawing groups and the ether-linked alkyl chains enhancing ion mobility within graphene oxide frameworks.

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Amadis Chemical Company Limited
(CAS:1119451-27-2)2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole
A1232912
Purity:99%/99%
Quantity:1g/5g
Price ($):229/684
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